Ethyl 2-[5,7-dimethyl-2-(3-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate
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Description
Ethyl 2-[5,7-dimethyl-2-(3-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate is a useful research compound. Its molecular formula is C20H19N3O5S and its molecular weight is 413.45. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis and Chemical Properties
Ethyl (1,2-benzisothiazol-3-yl)cyanoacetate, a compound closely related to the query, demonstrates its role in the synthesis of heterocyclic compounds. Carrington et al. (1972) explored its tautomeric behavior and its potential in creating derivatives through reactions like hydrolysis and decarboxylation, highlighting its versatility in organic synthesis Carrington et al., 1972. This study underscores the compound's utility in generating a variety of chemical structures, which is essential for the development of new materials and pharmaceuticals.
Medicinal Chemistry and Drug Design
Nassiri and Milani (2020) reported on the synthesis of a series of novel compounds from reactions involving benzothiazole and ethyl bromocyanoacetate, showcasing the potential of these molecules in creating diverse chemical entities possibly relevant for drug design Nassiri & Milani, 2020. Such research is pivotal for discovering new therapeutic agents.
Photonic and Material Science Applications
The third-order nonlinear optical properties of hydrazone derivatives, including those structurally related to Ethyl 2-[5,7-dimethyl-2-(3-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate, have been studied for their potential in photonic devices. Nair et al. (2022) investigated these properties, revealing the compounds' applicability in optical limiting, a critical feature for developing advanced photonic materials Nair et al., 2022.
Properties
IUPAC Name |
ethyl 2-[5,7-dimethyl-2-(3-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5S/c1-4-28-17(24)11-22-16-9-12(2)8-13(3)18(16)29-20(22)21-19(25)14-6-5-7-15(10-14)23(26)27/h5-10H,4,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPMDABIUIKUVAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=CC(=CC(=C2SC1=NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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